molecular formula C13H14ClN B2944340 4-Chloro-6-isopropyl-2-methylquinoline CAS No. 1156277-03-0

4-Chloro-6-isopropyl-2-methylquinoline

Cat. No.: B2944340
CAS No.: 1156277-03-0
M. Wt: 219.71
InChI Key: PNTGYTWEANQQSF-UHFFFAOYSA-N
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Description

“4-Chloro-6-isopropyl-2-methylquinoline” is a quinoline derivative. Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . The molecular weight of this compound is 219.71 .


Synthesis Analysis

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital for leads in drug discovery and play a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H14ClN/c1-8(2)10-4-5-13-11(7-10)12(14)6-9(3)15-13/h4-8H,1-3H3 . This compound has been characterized spectroscopically by FTIR, FT-Raman, UV-Vis, and NMR spectrum and compared with DFT results .


Chemical Reactions Analysis

Quinoline compounds are broadly used as “parental” compounds to synthesize molecules with medical benefits, especially for antimalarial, antimicrobial, and anticancer activities . The synthesis of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 219.71 . The geometries of the isomer compounds have been optimized by using DFT/B3LYP method with the 6-311G++ (d,p) basis sets .

Mechanism of Action

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of “4-Chloro-6-isopropyl-2-methylquinoline” could be in the development of new drugs and in synthetic organic chemistry.

Properties

IUPAC Name

4-chloro-2-methyl-6-propan-2-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN/c1-8(2)10-4-5-13-11(7-10)12(14)6-9(3)15-13/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTGYTWEANQQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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